Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-3-2-4-8(7)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFYCPYATHONGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCN1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666555 | |
| Record name | Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113729-10-5 | |
| Record name | Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
| Parameter | Value |
|---|---|
| Substrate | 2-Azabicyclo[3.1.0]hexan-3-one |
| Base | Cs₂CO₃ (1.8 equiv) |
| Methylating Agent | MeI (1.6 equiv) |
| Solvent | MeCN |
| Temperature | 75°C |
| Yield | 85% |
Palladium-Catalyzed C–H Activation
Palladium-mediated C–H activation constructs the bicyclic framework from acyclic precursors. For example, 2-chloro-N-cyclopropyl-N-methylacetamide (17 ) undergoes cyclization in the presence of Pd(dba)₂ (palladium dibenzylideneacetone) under inert argon. This method leverages the cyclopropane ring’s strain to drive intramolecular C–N bond formation, yielding 2-methyl-4,4-bis(methylthio)-2-azabicyclo[3.1.0]hexan-3-one (21 ) after subsequent functionalization . Although this route requires specialized catalysts, it offers modularity for introducing diverse substituents.
Optimization Insights
-
Catalyst Loading : 3 mol% Pd(dba)₂ balances cost and efficiency.
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Solvent Effects : Tetrahydrofuran (THF) enhances cyclization rates compared to polar aprotic solvents.
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Side Reactions : Over-methylation is mitigated by stoichiometric control of MeI .
Lewis Acid-Mediated Cyclization of Nitrocyclopropane Carboxylates
Nitrocyclopropane carboxylates serve as precursors for azabicyclo structures. For instance, methyl 1-nitro-2-phenylcyclopropanecarboxylate (1a ) undergoes Lewis acid-catalyzed (e.g., BF₃·OEt₂) rearrangement to form cyclic nitronates, which react with phenylacetylene to yield aziridinoisoxazoles . While this method primarily targets isoxazoles, analogous pathways could adapt nitrocyclopropanes to construct the 1-azabicyclo[3.1.0]hexane core via nitrone intermediates.
Critical Steps
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Nitronate Formation : Lewis acids promote nitro-to-nitrone rearrangement.
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Cycloaddition : Alkyne dipolarophiles trap nitrones, forming fused rings .
Asymmetric Synthesis Using Chiral Catalysts
Chiral palladium complexes enable enantioselective synthesis of 3-azabicyclo[3.1.0]hexanes, as demonstrated in the preparation of ethyl 2-methyl (1S,2S,4S,5R,6S)-1,5-diphenyl-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylate . By modifying the catalyst’s phosphine ligands, the method achieves >90% enantiomeric excess (ee). Adapting this strategy to install a 5-carboxylate group would involve esterifying a hydroxylated intermediate or employing carboxyl-containing starting materials.
Representative Data
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)₂ with (R)-BINAP |
| ee | 92% |
| Yield | 96% |
| Temperature | 150°C |
Comparative Analysis of Synthetic Methods
The table below evaluates the four primary routes based on yield, scalability, and functional group tolerance:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the ring can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Serves as an intermediate in the synthesis of antiviral and anticancer agents .
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate exerts its effects involves interactions with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can act as a ligand for metal ions, affecting enzymatic pathways and cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Derivatives of the 1-azabicyclo[3.1.0]hexane core with varying substituents exhibit distinct physical and chemical behaviors:
Key Trends :
Ring System Variations
The bicyclo[3.1.0]hexane core can be compared to related azabicyclic systems:
Key Insights :
Stereochemical Considerations
Stereochemistry significantly impacts biological activity and synthetic pathways:
Key Insight :
- Enantiomeric purity is critical for drug candidates, as seen in the hydrochloride derivatives .
Biological Activity
Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate is a bicyclic compound with significant potential in medicinal chemistry, particularly as a bioactive molecule in drug discovery. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with an ester functional group, which enhances its reactivity and potential for further chemical modifications. The nitrogen atom in the bicyclic framework can form hydrogen bonds with biological macromolecules, influencing their activity and interactions.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions, often utilizing transition metal catalysts such as ruthenium (II) for intramolecular cyclopropanation of α-diazoacetates. This method allows for efficient production of the bicyclic structure in a single step using readily available starting materials.
Summary of Synthesis Routes
| Synthesis Method | Description |
|---|---|
| Intramolecular Cyclopropanation | Uses transition metal catalysts for efficient cyclization |
| Palladium-Catalyzed Reactions | Provides access to various derivatives with high yields |
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes by forming complexes that inhibit their activity.
- Ligand Binding : The nitrogen atom can act as a ligand for metal ions, influencing enzymatic pathways and cellular processes .
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of antiviral agents targeting viral proteases, such as those from SARS-CoV-2. For instance, certain derivatives have shown significant inhibitory effects on the main protease (Mpro) of SARS-CoV-2 at low micromolar concentrations .
- Anticancer Potential : The compound has also been investigated for its potential use in anticancer therapies, where its structural features allow it to interact with cancer-related targets effectively.
- Neuropharmacological Effects : Some azabicyclo compounds have been reported to modulate dopamine receptors, indicating potential applications in treating neurological disorders .
Comparison with Similar Compounds
This compound can be compared to other bicyclic compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | Lacks the ester functional group | Limited bioactivity |
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | Contains additional methyl groups affecting reactivity | Altered pharmacological profile |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate derivatives?
- Answer : Derivatives are synthesized via catalytic reactions of silyl-protected enoldiazoacetates, yielding bicyclic structures with substituents like aryl or nitro groups. For example, methyl and tert-butyl esters (e.g., 4i , 4j ) are formed using Rh(II) catalysis, with yields ranging from 32.5% to 88% depending on the substrate . NMR and HRMS data confirm regioselectivity and purity. Key steps include diazo decomposition and cyclopropanation.
Q. How are structural features of this compound characterized experimentally?
- Answer : Characterization relies on and NMR to resolve bicyclic ring protons (e.g., δ 2.74–3.78 ppm for bridgehead protons) and substituent effects. HRMS validates molecular formulas (e.g., CHNO for 4i ), while melting points (e.g., 168–170°C for 4i ) and trans/cis isomer ratios (e.g., 3:1 for 4n ) provide physical insights .
Q. What distinguishes the bicyclic framework of this compound from related azabicyclo systems?
- Answer : The 3.1.0 bicyclic system introduces unique steric constraints compared to 2.2.1 or 3.2.0 systems. For instance, the 5-carboxylate group in Methyl 1-azabicyclo[3.1.0]hexane derivatives enhances polarity and hydrogen-bonding capacity, influencing reactivity in ring-expansion reactions (e.g., stability under basic conditions in ethanol/sodium ethoxide) .
Advanced Research Questions
Q. How do reaction conditions influence divergent outcomes in catalytic transformations of this compound?
- Answer : Substrate electronic and steric properties dictate reaction pathways. For example, electron-withdrawing groups (e.g., 2,4-dinitrophenyl in 4i ) stabilize transition states, favoring cyclopropanation over alternative pathways. Solvent polarity and catalyst choice (e.g., Rh(II) vs. Cu(I)) further modulate regioselectivity and yield .
Q. What contradictions exist in reported biological activity data for this compound’s derivatives?
- Answer : While ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives show antimalarial activity (IC values against P. falciparum), cytotoxicity in Vero cells complicates therapeutic potential. Structural optimization (e.g., side-chain length, substituent polarity) is critical to balancing efficacy and toxicity .
Q. How does stereochemistry impact pharmacological interactions of azabicyclo derivatives?
- Answer : Stereoisomers exhibit distinct bioactivity profiles. For example, (1R,5S,6r)-configured derivatives demonstrate enhanced metabolic stability compared to cis isomers, as seen in methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride’s pharmacokinetic studies .
Q. What mechanistic insights explain the base stability of the 1-azabicyclo[3.1.0]hexane system?
- Answer : The bicyclic framework resists ring-opening under basic conditions (e.g., ethanol/sodium ethoxide) due to strain minimization and electron-withdrawing carboxylate stabilization. Control experiments confirm recovery of intact nitrones and aziridinic esters, ruling out decomposition pathways .
Methodological Considerations
- Synthetic Optimization : Use low-temperature (-78°C) lithiation (e.g., LDA in THF) for intermediates to prevent epimerization .
- Analytical Validation : Combine - HSQC NMR with X-ray crystallography to resolve stereochemical ambiguities in derivatives .
- Biological Assays : Prioritize ADMET profiling (e.g., microsomal stability, CYP inhibition) early in drug discovery workflows to mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
